Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is known for its diverse biological activities and its presence in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with acetylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylhydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate
- Methyl 5-(2-acetylhydrazinyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(2-acetylhydrazinyl)-3-ethyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its acetylhydrazinyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N4O3 |
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Molecular Weight |
212.21 g/mol |
IUPAC Name |
methyl 3-(2-acetylhydrazinyl)-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O3/c1-4-6(8(14)15-3)7(11-9-4)12-10-5(2)13/h1-3H3,(H,10,13)(H2,9,11,12) |
InChI Key |
ISGYUQYEVHPNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NNC(=O)C)C(=O)OC |
Origin of Product |
United States |
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